

# An In-Depth Technical Guide to the Physical Properties of N-(Hexanoyloxy)succinimide

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## Compound of Interest

Compound Name: *N-(Hexanoyloxy)succinimide*

Cat. No.: *B134288*

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This technical guide provides a comprehensive overview of the core physical properties of **N-(Hexanoyloxy)succinimide**. It includes quantitative data, detailed experimental protocols for property determination, and visualizations of relevant experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals utilizing this compound in their work.

## Core Physical and Chemical Properties

**N-(Hexanoyloxy)succinimide**, with the CAS number 22102-92-7, is an N-hydroxysuccinimide (NHS) ester of hexanoic acid.[1][2] These esters are notable for their role as amine-reactive crosslinkers and labeling agents. The succinimidyl ester group is reactive towards primary amines, making it a valuable tool in bioconjugation.[3] The hexanoyl group provides a six-carbon hydrophobic chain.[4]

The known physical and chemical properties of **N-(Hexanoyloxy)succinimide** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C <sub>10</sub> H <sub>15</sub> NO <sub>4</sub>	[1][2]
Molecular Weight	213.23 g/mol	[1][2][4]
Appearance	White Solid	[1]
Boiling Point	302.1 °C at 760 mmHg	[1]
Density	1.18 g/cm <sup>3</sup>	[1]
Flash Point	136.5 °C	[1]
Exact Mass	213.1001 u	[1][2]
Hydrogen Bond Acceptors	4	[1]
Hydrogen Bond Donors	0	[1]

Note: A specific experimental melting point for **N-(Hexanoyloxy)succinimide** is not consistently reported in the literature. However, related N-hydroxysuccinimide esters with long alkyl chains are solids at room temperature. For instance, N-(Hexacosanoyloxy)succinimide, a longer-chain analogue, has a melting point of 100-102 °C.[5] The parent compound, succinimide, has a melting point of 123-125 °C.

## Experimental Protocols

The following sections detail standardized methodologies for determining key physical properties of compounds like **N-(Hexanoyloxy)succinimide**.

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies high purity, while a broad and depressed range suggests the presence of impurities.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp)[6]
- Glass capillary tubes (sealed at one end)[7]
- Spatula

- Mortar and pestle (optional, for grinding crystals)

#### Procedure:

- Sample Preparation: Place a small amount of dry **N-(Hexanoyloxy)succinimide** powder on a clean, dry surface. If the sample consists of large crystals, gently grind it to a fine powder. [\[6\]](#)
- Loading the Capillary: Push the open end of a capillary tube into the powder, trapping a small amount of the sample. Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. The packed sample should be 2-3 mm high. [\[6\]](#)[\[7\]](#)
- Initial Measurement (Rapid Run): Place the loaded capillary into the heating block of the melting point apparatus. Set the heating rate to a rapid ramp (e.g., 5-10 °C per minute) to quickly determine an approximate melting range. [\[6\]](#)
- Accurate Measurement (Slow Run): Allow the apparatus to cool to at least 20 °C below the approximate melting point observed. [\[6\]](#) Insert a new capillary with a fresh sample. Heat the block, but reduce the heating rate to 1-2 °C per minute as the temperature approaches the expected melting point.
- Data Recording: Record the temperature at which the first drop of liquid appears ( $T_1$ ) and the temperature at which the entire sample becomes a clear liquid ( $T_2$ ). The melting point is reported as the range  $T_1 - T_2$ .

N-hydroxysuccinimide esters, particularly those with hydrophobic alkyl chains like **N-(Hexanoyloxy)succinimide**, often exhibit limited solubility in aqueous buffers. [\[3\]](#)[\[8\]](#) Their solubility is typically higher in polar aprotic organic solvents.

#### Materials:

- **N-(Hexanoyloxy)succinimide**
- A selection of solvents (e.g., water, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Chloroform, Toluene) [\[5\]](#)[\[8\]](#)[\[9\]](#)
- Vortex mixer or sonicator

- Analytical balance
- Vials or test tubes

#### Procedure for Qualitative Assessment:

- Add a small, measured amount (e.g., 1 mg) of the compound to a vial.
- Add a measured volume (e.g., 1 mL) of the desired solvent.
- Vortex or sonicate the mixture for a set period (e.g., 1-2 minutes) to facilitate dissolution.[8]
- Visually inspect the solution for any undissolved solid against a dark background.
- Classify the solubility as "soluble," "sparingly soluble," or "insoluble."

Procedure for Preparing a Stock Solution (for Bioconjugation): NHS esters are prone to hydrolysis in the presence of moisture.[3] Therefore, stock solutions should be prepared in anhydrous (dry) organic solvents immediately before use.[8]

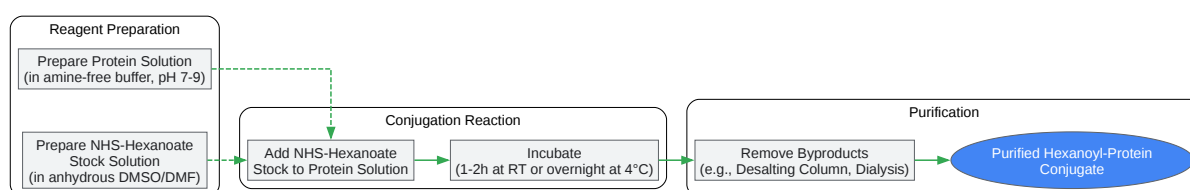
- Equilibrate the vial of **N-(Hexanoyloxy)succinimide** to room temperature before opening to prevent moisture condensation.[8]
- In a fume hood, add a precise volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 10 mg/mL).[8]
- Vortex or sonicate briefly until the solid is completely dissolved.[8]
- This stock solution is moisture-sensitive and should be used immediately for subsequent reactions.[8]

## Applications and Experimental Workflows

**N-(Hexanoyloxy)succinimide** serves as a reagent for introducing a hexanoyl group onto primary amine-containing molecules, such as proteins, peptides, and amine-modified surfaces. [2] This process, known as acylation or labeling, is fundamental in drug development, diagnostics, and materials science.

The reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[3]

The following diagram illustrates a typical workflow for labeling a protein with **N-(Hexanoyloxy)succinimide**.

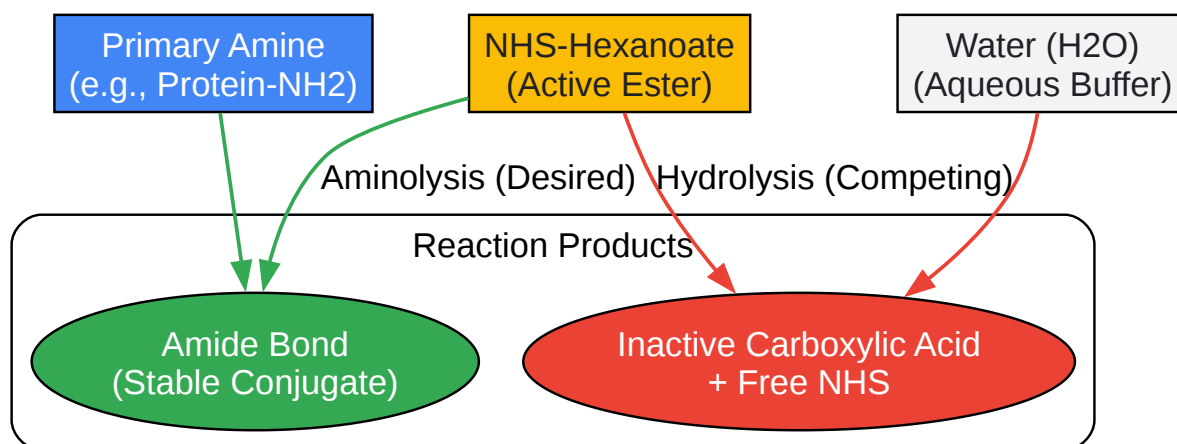


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Caption: Workflow for protein modification using **N-(Hexanoyloxy)succinimide**.

A critical consideration when working with NHS esters is their susceptibility to hydrolysis in aqueous environments. This competing reaction cleaves the ester, rendering it inactive for conjugation. The rate of hydrolysis is highly dependent on pH, increasing significantly at higher pH values.[3]

The logical relationship between the desired reaction (aminolysis) and the competing side reaction (hydrolysis) is depicted below.



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Caption: Competing aminolysis and hydrolysis reactions of NHS esters.

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